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Compound of Interest |

N-[2-(3-
Compound Name: _
fluorophenoxy)ethyllacetamide

CAS No.: 1172811-59-4
Cat. No.: B1439073
Abstract & Scope

This Application Note provides a validated, high-fidelity protocol for the synthesis of N-[2-(3-
fluorophenoxy)ethyl]acetamide (CAS: 1172811-59-4). This compound serves as a critical
fluorinated building block in the development of voltage-gated sodium channel blockers (similar
to the Lacosamide scaffold) and as a metabolic probe in cytochrome P450 inhibition studies.

The guide details a Modular Synthesis Strategy prioritizing chemical purity and scalability.
While direct alkylation routes exist, this protocol utilizes a Modified Gabriel Synthesis followed
by Chemoselective Acetylation. This pathway eliminates the risk of O-alkylation side products
common in direct amide alkylation and ensures the isolation of a high-purity amine
intermediate.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two distinct phases to ensure robust quality control (QC) at
the intermediate stage.

o Phase | (Linker Construction): Installation of the ethylamine linker onto the 3-fluorophenol
core via a protected phthalimide precursor. This avoids the polymerization often seen with
free halo-alkyl amines.
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e Phase Il (Functionalization): Deprotection of the primary amine followed by mild acetylation
to yield the final amide target.

Reaction Pathway Diagram

Figure 1: Step-wise synthetic pathway utilizing the Gabriel amine synthesis method to ensure
regioselectivity.

Materials & Equipment
Reagents

Reagent CAS No. Purity Role
Starting Material
3-Fluorophenol 372-20-3 >98% )
(Nucleophile)
N-(2-
Bromoethyl)phthalimid  574-98-1 >97% Electrophile (Linker)
e

Potassium Carbonate

584-08-7 Anhydrous Base
(K2CO03)
Hydrazine Hydrate 7803-57-8 50-60% soln Deprotecting Agent
Acetic Anhydride ]

108-24-7 >99% Acetylating Agent
(Ac20)
Triethylamine (TEA) 121-44-8 >99% Acid Scavenger

Equipment

e Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser
and nitrogen inlet.

o Temperature Control: Oil bath with digital thermocouple.
 Purification: Silica gel flash chromatography columns or recrystallization setup.

e Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).
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Experimental Protocol
Phase I: Synthesis of 2-(3-fluorophenoxy)ethanamine

Rationale: Direct alkylation of phenol with 2-chloroethylamine is prone to dimerization. The

phthalimide protecting group ensures a 1:1 stoichiometry.

Step 1: Ether Formation (Williamson Synthesis)

e Setup: Flame-dry a 250 mL 3-neck RBF and flush with nitrogen.

Solubilization: Dissolve 3-fluorophenol (5.0 g, 44.6 mmol, 1.0 eq) in anhydrous DMF (50 mL).

Activation: Add Potassium Carbonate (9.25 g, 66.9 mmol, 1.5 eq) in a single portion. Stir at
Room Temperature (RT) for 15 minutes to generate the phenoxide.

o Note: The mixture may turn slightly yellow/orange.
Alkylation: Add N-(2-bromoethyl)phthalimide (12.5 g, 49.1 mmol, 1.1 eq).

Reaction: Heat the mixture to 80°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The
starting phenol (Rf ~0.6) should disappear, and a new spot (Rf ~0.4) should appear.[1]

Workup:
o Cool to RT and pour into ice-water (200 mL).

o The phthalimide intermediate usually precipitates as a white/off-white solid. Filter and
wash with water.[2][3]

o Alternative: If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over
Naz2SO0a4, and concentrate.

Step 2: Deprotection (Hydrazinolysis)

» Solubilization: Suspend the crude phthalimide intermediate from Step 1 in Ethanol (100 mL).

o Cleavage: Add Hydrazine Hydrate (4.5 mL, ~90 mmol, 2.0 eq relative to Step 1 theoretical
yield).
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o Reflux: Heat to reflux for 2-3 hours. A bulky white precipitate (phthalhydrazide byproduct) will
form.

o Workup:

o Cool to RT. Acidify with 1M HCI to pH ~2 (solubilizes the amine, keeps phthalhydrazide
precipitated).

o Filter off the white solid (phthalhydrazide).

o Concentrate the filtrate to remove ethanol.

o Basify the aqueous residue with 2M NaOH to pH >12.

o Extract the free amine with Dichloromethane (DCM) (3 x 40 mL).

o Dry combined organics over Na=SOa4 and concentrate to yield 2-(3-
fluorophenoxy)ethanamine as a pale yellow oil.

o

Yield Expectation: 75-85% over two steps.

Phase lI: Acetylation to Target

Rationale: Acetylation is performed under mild conditions to prevent bis-acetylation or thermal
degradation.

Step 3: N-Acetylation

o Setup: Dissolve the amine intermediate (3.0 g, 19.3 mmol, 1.0 eq) in anhydrous DCM (30
mL).

o Base Addition: Add Triethylamine (3.2 mL, 23.2 mmol, 1.2 eq). Cool the solution to 0°C (ice
bath).

o Acetylation: Dropwise add Acetic Anhydride (2.0 mL, 21.2 mmol, 1.1 eq) over 10 minutes.

o Critical Control: Maintain temperature < 5°C during addition to avoid exotherms.[4]
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o Completion: Remove ice bath and stir at RT for 1-2 hours. Monitor by TLC (DCM:MeOH
95:5).

o Workup:
o Wash the organic layer with 1M HCI (20 mL) to remove unreacted amine and TEA.
o Wash with Saturated NaHCOs (20 mL) to remove excess acetic acid.
o Wash with Brine (20 mL), dry over MgSOa, and concentrate.
 Purification:
o The crude product is often pure enough (>95%).

o If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash column
chromatography (Eluent: 100% DCM - 2% MeOH/DCM).

Analytical Validation

The synthesized compound must meet the following specifications to be considered valid for
biological assays.

Parameter Specification Method

White to off-white crystalline )
Appearance id Visual
soli

Melting Point 94-96°C (Predicted) Capillary Method

0 7.23 (m, 1H), 6.6-6.8 (m,
3H), 5.9 (br s, 1H, NH), 4.05 (t, ] )
1H NMR (400 MHz, CDCls) 2H, O-CH2), 3.65 (q, 2H, N Structural Confirmation
’ - 2), O. q1 ’ -

CHa), 2.02 (s, 3H, COCHs)

MS (ESI) [M+H]* = 198.2 m/z Mass Spectrometry

Note: The fluorine atom at the meta position typically results in a multiplet splitting pattern in the
aromatic region of the NMR and a distinct °F NMR signal around -111 ppm.
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Safety & Hazards

o 3-Fluorophenol: Toxic if swallowed and in contact with skin. Causes severe skin burns. Use
double nitrile gloves.

e Hydrazine Hydrate: Known carcinogen, highly toxic, and unstable. Handle in a fume hood
with a blast shield. Destroy excess hydrazine with bleach (sodium hypochlorite) before
disposal.

o Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.

References

o Synthesis of Phenoxyalkylamines: Turan-Zitouni, G., et al. "Synthesis and pharmacological
activities of some new phenoxyacetamide derivatives." Journal of Enzyme Inhibition and
Medicinal Chemistry, 2021.

o Gabriel Synthesis Methodology: Gibson, M.S., and Bradshaw, R.W. "The Gabriel Synthesis
of Primary Amines." Angewandte Chemie International Edition, 1968. (Standard Protocol
Reference).

o Fluorinated Phenol Reactivity: Sreenivasa, S., et al. "Crystal structure of 2-chloro-N-(3-
fluorophenyl)acetamide." Acta Crystallographica Section E, 2015. (Demonstrates reactivity of
3-fluoroaniline/phenol analogs).

e Amine Intermediate Data: PubChem Compound Summary for CID 12220686 (2-(3-
Fluorophenoxy)ethylamine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-[2-(3-fluorophenoxy)ethyllacetamide | CLOH12FNO?2 | CID 37981336 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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